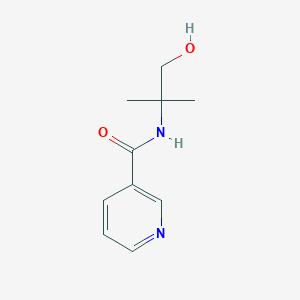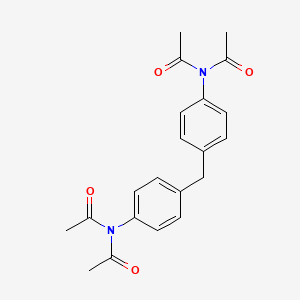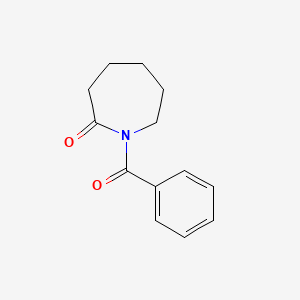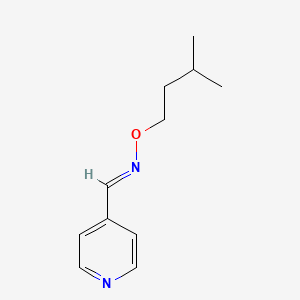
N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine
Übersicht
Beschreibung
N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine, also known as MPOB-Py, is a chemical compound that has been studied extensively for its potential applications as a pharmaceutical agent. This compound is a derivative of pyridine and has been found to exhibit a range of biological activities, including anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The exact mechanism of action of N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and cancer progression. In particular, N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of pro-inflammatory gene expression. Additionally, N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine has been found to induce cell cycle arrest and apoptosis in cancer cells, potentially through the upregulation of p53 and downregulation of Bcl-2.
Biochemical and Physiological Effects:
N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production and the induction of apoptosis in cancer cells. Additionally, N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine has been found to modulate the activity of various enzymes and signaling pathways, including COX-2 and MAPKs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine in lab experiments is its potent anti-inflammatory and anti-cancer properties, which make it a promising candidate for the development of new pharmaceutical agents. However, one limitation of using N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine is its relatively complex synthesis method, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several promising future directions for research on N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine. One potential avenue of investigation is the development of novel synthetic methods that can improve the yield and scalability of N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine production. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine and to identify potential targets for therapeutic intervention. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine as a potential pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine has been the subject of numerous scientific studies, particularly in the areas of cancer research and inflammation. In preclinical studies, N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine has been found to exhibit potent anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
(E)-N-(3-methylbutoxy)-1-pyridin-4-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-10(2)5-8-14-13-9-11-3-6-12-7-4-11/h3-4,6-7,9-10H,5,8H2,1-2H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGKERCSBLXMPN-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON=CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCO/N=C/C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6267-19-2 | |
| Record name | NSC37934 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-PYRIDINEALDOXIME O-ISOAMYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




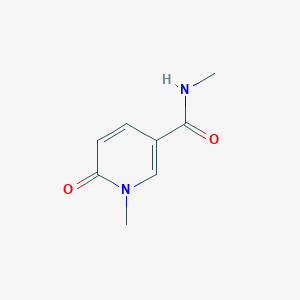

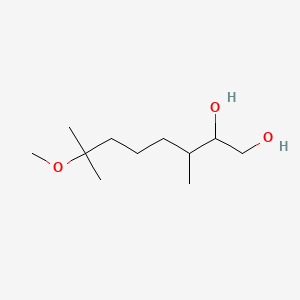
![Spiro[5.5]undecan-2-amine, hydrochloride](/img/structure/B1658868.png)
![Spiro[4.5]decan-7-amine hydrochloride](/img/structure/B1658869.png)
![2-Tert-butyl-5-[[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B1658873.png)
![5-[[3-Bromo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1658875.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B1658876.png)
![[(Z)-[amino(pyridin-2-yl)methylidene]amino] cyclopropanecarboxylate](/img/structure/B1658877.png)
![(5Z)-3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1658879.png)
